BML-111

Beschreibung

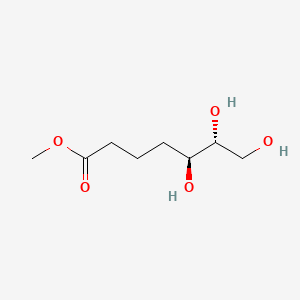

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (5S,6R)-5,6,7-trihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMFWAFZUNVQOR-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BML-111: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-111 is a synthetic analog of the endogenous anti-inflammatory mediator Lipoxin A4 (LXA4). As a potent and stable agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), this compound has garnered significant interest for its multifaceted therapeutic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: FPR2/ALX Agonism

This compound exerts its biological effects primarily by binding to and activating the G protein-coupled receptor, FPR2/ALX. This receptor is expressed on a variety of cell types, including leukocytes, endothelial cells, and epithelial cells, and plays a crucial role in the resolution of inflammation. Upon activation by this compound, FPR2/ALX initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory, pro-resolving, anti-angiogenic, and cytoprotective properties.

Key Signaling Pathways and Cellular Effects

The activation of FPR2/ALX by this compound triggers multiple downstream signaling pathways, leading to a diverse range of cellular responses.

Anti-inflammatory and Pro-resolving Effects

This compound is a potent anti-inflammatory agent that actively promotes the resolution of inflammation. This is achieved through several mechanisms:

-

Inhibition of Leukocyte Chemotaxis: this compound effectively inhibits the migration of neutrophils and other leukocytes to sites of inflammation.

-

Modulation of Cytokine Production: It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the synthesis of the anti-inflammatory cytokine IL-10.

-

Regulation of Oxidative Stress: this compound has been shown to reduce oxidative stress by decreasing the levels of total oxidant status (TOS) and increasing the total antioxidant status (TAS). This is partly mediated through the activation of the Nrf2 signaling pathway.

Caption: this compound Anti-Inflammatory Signaling Pathway.

Anti-angiogenic and Anti-tumor Properties

This compound exhibits anti-angiogenic and anti-tumor effects, suggesting its potential in cancer therapy. Its mechanisms in this context include:

-

Inhibition of Endothelial Cell Migration and Angiogenesis: this compound can inhibit the migration and tube formation of tumor-derived endothelial cells induced by factors like VEGF or CoCl2.

-

Downregulation of Pro-angiogenic Factors: It reduces the expression of key pro-angiogenic factors such as hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and MMP-9.

-

Suppression of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to inhibit EMT in breast cancer cells, a critical process in tumor progression and metastasis. This effect is mediated, in part, by the downregulation of 5-lipoxygenase (5-LOX).

Caption: this compound Anti-Angiogenic and Anti-Tumor Pathway.

Regulation of the Renin-Angiotensin System (RAS)

This compound has been found to modulate the renin-angiotensin system, which may contribute to its protective effects in acute organ injury. It represses the activity of angiotensin-converting enzyme (ACE) while increasing the activity of angiotensin-converting enzyme 2 (ACE2). This shifts the balance of the RAS towards the production of the protective peptide angiotensin-(1-7) and activation of the Mas receptor, and away from the pro-inflammatory and vasoconstrictive effects of angiotensin II.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental settings.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 5 nM | Inhibition of Leukotriene B4-induced cellular migration | |

| IC50 | 70 nM | Lipoxin A4 receptor agonism |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Leukocyte Chemotaxis Assay

-

Objective: To determine the inhibitory effect of this compound on leukotriene B4 (LTB4)-induced polymorphonuclear neutrophil (PMN) chemotaxis.

-

Cell Type: Human polymorphonuclear neutrophils (PMNs).

-

Methodology:

-

Isolate PMNs from healthy human donor blood using standard density gradient centrifugation.

-

Resuspend PMNs in appropriate buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Pre-incubate PMNs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes at 37°C).

-

Perform chemotaxis assay using a multi-well chamber (e.g., Boyden chamber) with a polycarbonate filter (e.g., 3 µm pore size).

-

Place LTB4 as the chemoattractant in the lower wells of the chamber.

-

Add the pre-incubated PMNs to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

-

After incubation, remove the filter, fix, and stain the cells.

-

Quantify the number of migrated cells by microscopy.

-

Calculate the IC50 value for this compound's inhibition of LTB4-induced chemotaxis.

-

Caption: Workflow for In Vitro Leukocyte Chemotaxis Assay.

In Vivo Model of Collagen-Induced Arthritis (CIA)

-

Objective: To evaluate the anti-inflammatory and immunomodulatory effects of this compound in a mouse model of rheumatoid arthritis.

-

Animal Model: DBA/1 mice.

-

Methodology:

-

Induce CIA in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.

-

Once arthritis develops, administer this compound or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection).

-

Monitor the clinical signs of arthritis regularly, including paw swelling and arthritis score.

-

At the end of the study period, collect blood samples for analysis of serum pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and anti-collagen antibody levels.

-

Harvest joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Isolate spleen cells to assess T-cell proliferation in response to type II collagen.

-

Western Blot Analysis of Signaling Proteins

-

Objective: To determine the effect of this compound on the expression and activation of specific proteins in a signaling pathway.

-

Cell Type: Dependent on the study (e.g., RAW264.7 macrophages, MCF-7 breast cancer cells).

-

Methodology:

-

Culture cells to an appropriate confluency and treat with this compound, with or without a stimulant (e.g., LPS, CoCl2), for a specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

-

Conclusion

This compound is a potent FPR2/ALX agonist with a well-defined mechanism of action centered on the resolution of inflammation, modulation of the immune response, and inhibition of angiogenesis. Its pleiotropic effects, demonstrated across a range of in vitro and in vivo models, highlight its significant therapeutic potential for a variety of inflammatory, autoimmune, and oncologic diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent.

BML-111: A Technical Guide to a Potent Lipoxin A4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-111 is a synthetic analog of the endogenous anti-inflammatory mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the Lipoxin A4 receptor, also known as ALX/FPR2, a G protein-coupled receptor that plays a critical role in the resolution of inflammation. Unlike the rapidly metabolized native lipoxins, this compound offers greater stability, making it a valuable tool for in vitro and in vivo research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization. Its demonstrated anti-inflammatory, antioxidant, anti-angiogenic, and pro-resolving properties position it as a significant compound in the study and potential treatment of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury, neuroinflammation, and cancer.

Core Mechanism of Action

This compound exerts its biological effects primarily by binding to and activating the ALX/FPR2 receptor. This receptor is expressed on various cell types, including neutrophils, monocytes, macrophages, and platelets. Activation of ALX/FPR2 by this compound initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote the resolution of inflammation.

Key downstream effects of this compound-mediated ALX/FPR2 activation include:

-

Inhibition of Pro-inflammatory Cytokine Production: this compound significantly reduces the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6.

-

Suppression of Inflammasome Activation: It has been shown to restrain the activation of the NLRP3 inflammasome, a key component of the innate immune response.

-

Modulation of Leukocyte Trafficking: this compound inhibits the chemotaxis and migration of neutrophils to sites of inflammation, a critical step in halting the inflammatory cascade.

-

Polarization of Macrophages: It promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for tissue repair and resolution.

-

Reduction of Oxidative Stress: The compound alleviates oxidative stress by increasing total antioxidant capacity and activating protective signaling pathways like the Nrf2 pathway.

Signaling Pathways

The activation of the ALX/FPR2 receptor by this compound triggers multiple downstream signaling pathways that mediate its anti-inflammatory and pro-resolving effects.

Inhibition of Pro-Inflammatory Signaling

This compound actively suppresses several key pro-inflammatory signaling cascades. Upon binding to the G-protein coupled receptor ALX/FPR2, it inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). This, in turn, can lead to the downregulation of the NF-κB pathway, a central regulator of inflammatory gene expression. Consequently, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is significantly reduced. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome and Caspase-1, further dampening the inflammatory response.

Modulation of Macrophage Polarization via Notch-1

This compound influences macrophage polarization, steering them towards an anti-inflammatory M2 phenotype. This is partly achieved through the modulation of the Notch-1 signaling pathway. By downregulating the expression of activated Notch-1 and its downstream target Hes-1, this compound suppresses the M1 phenotype (characterized by iNOS expression) and promotes the M2 phenotype (characterized by Arg-1 expression). This shift results in an increased production of the anti-inflammatory cytokine IL-10.

The Anti-Inflammatory Properties of BML-111: A Technical Guide

Abstract: BML-111, a synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), has demonstrated potent anti-inflammatory and pro-resolving properties across a spectrum of preclinical models. As an agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), this compound modulates key signaling pathways integral to the inflammatory response. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling cascades and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the investigation of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including lipoxins. Lipoxin A4 (LXA4) is an endogenous eicosanoid that plays a pivotal role in curtailing inflammation and promoting tissue repair. However, the therapeutic application of native LXA4 is limited by its short half-life. This compound, a more stable analog of LXA4, serves as a potent agonist for the ALX/FPR2 receptor, making it a valuable tool for studying the therapeutic potential of activating this pro-resolving pathway. This guide synthesizes the current understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms, quantitative impact on inflammatory markers, and the experimental approaches used to elucidate its activity.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of the G protein-coupled receptor, ALX/FPR2. Binding of this compound to this receptor initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote pro-resolving functions. The key signaling pathways modulated by this compound include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to inhibit the activation of NF-κB, a master regulator of pro-inflammatory gene expression. This is achieved by preventing the degradation of the inhibitory protein IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can attenuate the phosphorylation and activation of key MAPK family members, including p38 and JNK. The MAPK pathway is crucial for the production of inflammatory cytokines and chemokines.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound has been demonstrated to activate the Nrf2 antioxidant response element pathway. This leads to the upregulation of cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key component of inflammation.

-

Notch-1 Signaling Pathway: In the context of macrophage polarization, this compound has been found to downregulate the Notch-1 signaling pathway, which is implicated in promoting the pro-inflammatory M1 macrophage phenotype.

These interconnected pathways culminate in a multifaceted anti-inflammatory response, characterized by reduced inflammatory cell infiltration, decreased production of pro-inflammatory mediators, and a shift towards a pro-resolving cellular phenotype.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory parameters as reported in the scientific literature.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Type | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |

| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | TNF-α Secretion | Dose-dependent decrease | |

| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | IL-1β Secretion | Dose-dependent decrease | |

| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | IL-18 Secretion | Dose-dependent decrease | |

| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | IL-10 Secretion | Dose-dependent increase | |

| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 20 µM | iNOS Expression | Significant decrease | |

| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 20 µM | Arg-1 Expression | Significant increase | |

| MPC5 Podocytes | High Glucose (HG) | Not Specified | Vcam Expression | Decrease | |

| MPC5 Podocytes | High Glucose (HG) | Not Specified | Icam Expression | Decrease | |

| MPC5 Podocytes | High Glucose (HG) | Not Specified | IL-1α, IL-6, TNF-α Expression | Decrease |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

| Animal Model | Species | This compound Dosage | Measured Parameter | Result | Reference |

| Endotoxemic Acute Lung Injury | Mouse (C57BL/6) | Not Specified | Pro-inflammatory Cytokine Production | Inhibition | |

| Endotoxemic Acute Lung Injury | Mouse (C57BL/6) | Not Specified | Neutrophil Infiltration | Inhibition | |

| Ventilator-Induced Lung Injury | Rat (Sprague-Dawley) | 1 mg/kg | IL-1β, IL-6, TNF-α Levels | Decrease | |

| Ventilator-Induced Lung Injury | Rat (Sprague-Dawley) | 1 mg/kg | Neutrophil Infiltration (BALF) | Decrease | |

| Collagen-Induced Arthritis | Mouse (DBA/1) | Not Specified | Serum TNF-α and IL-6 | Decrease | |

| Collagen-Induced Arthritis | Mouse (DBA/1) | Not Specified | Clinical Disease Activity Score | Significant reduction | |

| Spinal Cord Injury | Rat (Sprague-Dawley) | Not Specified | Serum and Spinal Cord TNF-α, IL-1β, IL-6 | Decrease | |

| Diabetic Kidney Disease | Mouse | Not Specified | Blood Glucose Levels | Ameliorated (approx. 75% of STZ group) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Macrophage Polarization and Cytokine Analysis

Objective: To assess the effect of this compound on macrophage polarization and cytokine production in response to an inflammatory stimulus.

Cell Line: RAW264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cigarette Smoke Extract (CSE) Preparation: Prepare a 10% CSE solution by bubbling smoke from one cigarette through 10 mL of serum-free DMEM. Filter-sterilize the solution.

-

This compound Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) for 1 hour.

-

Inflammatory Challenge: Add 10% CSE to the this compound-pre-treated cells and incubate for 24 hours.

-

Cytokine Measurement (ELISA): Collect the cell culture supernatants. Measure the concentrations of TNF-α, IL-1β, IL-18, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells using a suitable kit. Perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the relative mRNA expression of iNOS and Arg-1, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Expression Analysis (Western Blot): Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against iNOS, Arg-1, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence system.

In Vivo Ventilator-Induced Lung Injury (VILI) Model

Objective: To evaluate the protective effects of this compound in a rat model of VILI.

Animal Model: Male Sprague-Dawley rats.

Protocol:

-

Animal Preparation: Anesthetize the rats and perform a tracheostomy.

-

Mechanical Ventilation: Mechanically ventilate the rats with a high tidal volume (HVT) of 20 mL/kg for 4 hours to induce lung injury. A control group should receive low tidal volume ventilation (

An In-depth Technical Guide to 5(S),6(R),7-Trihydroxyheptanoic Acid Methyl Ester (BML-111)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S),6(R),7-Trihydroxyheptanoic acid methyl ester, commonly known as BML-111, is a synthetic analog of the endogenous anti-inflammatory lipid mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor implicated in the resolution of inflammation and various other physiological and pathological processes. This technical guide provides a comprehensive overview of the current research on this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of relevant signaling pathways are presented to facilitate further investigation and drug development efforts centered on this promising therapeutic agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases, autoimmune disorders, and cancer. The resolution of inflammation is an active process mediated by specialized pro-resolving mediators (SPMs), including lipoxins. Lipoxin A4 (LXA4) is a key SPM that exerts potent anti-inflammatory and pro-resolving effects. However, its therapeutic potential is limited by its short biological half-life.

5(S),6(R),7-Trihydroxyheptanoic acid methyl ester (this compound) is a stable analog of LXA4 that mimics its biological functions by activating the FPR2/ALX receptor. This has positioned this compound as a valuable tool for studying the roles of FPR2/ALX in health and disease and as a potential therapeutic candidate for a range of inflammatory conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 5(S),6(R),7-Trihydroxyheptanoic acid methyl ester is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 78606-80-1 | |

| Molecular Formula | C₈H₁₆O₅ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | White to beige powder | |

| Solubility | ≥20 mg/mL in H₂O | |

| Storage Temperature | -20°C | |

| Purity | ≥98% (HPLC) |

Biological Activity and Therapeutic Potential

This compound has demonstrated a wide range of biological activities, primarily stemming from its agonistic action on the FPR2/ALX receptor. These activities highlight its therapeutic potential in various disease contexts.

Anti-inflammatory and Pro-resolving Effects

This compound is a potent inhibitor of inflammatory responses. A key quantitative measure of its anti-inflammatory activity is its ability to inhibit leukotriene B4 (LTB4)-induced leukocyte chemotaxis, with a reported IC50 of 5 nM . Its anti-inflammatory properties have been demonstrated in numerous preclinical models:

-

Acute Lung Injury: this compound attenuates ventilator-induced and endotoxin-induced acute lung injury by reducing neutrophil infiltration and the production of pro-inflammatory cytokines.

-

Renal Ischemia/Reperfusion Injury: It has been shown to protect against renal injury.

-

Spinal Cord Injury: this compound alleviates inflammatory injury and oxidative stress in rat models of spinal cord injury.

-

Skin Inflammation: It protects mouse skin against Ultraviolet B (UVB) radiation-induced inflammation.

Anti-tumor Activity

Recent studies have unveiled the anti-tumor potential of this compound. In melanoma models, this compound has been shown to exert anti-tumor effects both in vivo and in vitro. It can inhibit tumor-related angiogenesis and suppress tumor growth.

Hepatoprotective Effects

This compound has demonstrated protective effects in the liver, particularly in models of acetaminophen-induced liver injury.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with the FPR2/ALX receptor. Activation of this receptor initiates a cascade of intracellular

The Role of BML-111 in Regulating the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-111, a synthetic analog of lipoxin A4 and a potent lipoxin A4 receptor (ALX/FPR2) agonist, has emerged as a significant modulator of the renin-angiotensin system (RAS). This technical guide provides an in-depth analysis of the mechanisms by which this compound regulates the RAS, focusing on its dual action on the classical and alternative RAS pathways. By repressing the activity and expression of angiotensin-converting enzyme (ACE) and upregulating angiotensin-converting enzyme 2 (ACE2), this compound shifts the balance of the RAS towards the protective ACE2/Angiotensin-(1-7)/Mas receptor axis.[1][2][3] This guide summarizes key quantitative data, details experimental protocols for investigating the effects of this compound, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The classical arm of the RAS involves the conversion of angiotensinogen to angiotensin I by renin, followed by the conversion of angiotensin I to the potent vasoconstrictor angiotensin II (Ang II) by ACE. Ang II exerts its effects primarily through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and oxidative stress.

The alternative arm of the RAS provides a counter-regulatory mechanism. ACE2, a homolog of ACE, cleaves Ang II to form Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) binds to the Mas receptor, promoting vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects, thereby opposing the actions of the classical ACE/Ang II/AT1R axis.

This compound, as a lipoxin A4 receptor agonist, has demonstrated significant therapeutic potential in various inflammatory conditions.[4][5][6][7][8] Its role in regulating the RAS is a key area of investigation, with implications for cardiovascular and renal diseases.[9][10]

Mechanism of Action of this compound on the RAS

This compound exerts its regulatory effects on the RAS by modulating the key enzymes, ACE and ACE2.[1][2]

-

Downregulation of the ACE/Ang II/AT1R Axis: this compound represses the activity and decreases the expression of ACE.[1][2][3] This leads to a reduction in the production of Ang II and a subsequent decrease in the expression of its receptor, AT1R.[2][3]

-

Upregulation of the ACE2/Ang-(1-7)/Mas Axis: Concurrently, this compound increases the activity and expression of ACE2.[1][2][3] This enhances the conversion of Ang II to Ang-(1-7), leading to increased levels of this protective peptide and its receptor, Mas.[2][3]

This dual action effectively rebalances the RAS, shifting it from a pro-hypertensive and pro-inflammatory state to an anti-hypertensive and anti-inflammatory state. The effects of this compound are mediated through the lipoxin A4 receptor, as the administration of a receptor antagonist, BOC-2, has been shown to reverse these effects.[2][3]

Quantitative Data on the Effects of this compound on the Renin-Angiotensin System

The following table summarizes the key quantitative findings from studies investigating the impact of this compound on components of the renin-angiotensin system.

| Parameter | Model | Treatment | Key Findings | Reference |

| ACE Activity | Acute liver/lung injury models | This compound | Repressed ACE activity | [2] |

| ACE Expression | Acute liver/lung injury models | This compound | Decreased ACE expression levels | [2] |

| ACE2 Activity | Acute liver/lung injury models | This compound | Increased ACE2 activity | [2] |

| ACE2 Expression | Acute liver/lung injury models | This compound | Increased ACE2 expression levels | [2] |

| Angiotensin II (Ang II) Levels | Acute liver/lung injury models | This compound | Decreased Ang II expression levels | [2] |

| Angiotensin II Type 1 Receptor (AT1R) Expression | Acute liver/lung injury models | This compound | Decreased AT1R expression levels | [2] |

| Angiotensin-(1-7) [Ang-(1-7)] Levels | Acute liver/lung injury models | This compound | Increased Ang-(1-7) levels | [2] |

| Mas Receptor Expression | Acute liver/lung injury models | This compound | Increased Mas receptor expression | [2] |

| ACE Activity | Rat model of hepatic fibrosis | This compound | Significantly decreased ACE activity | [3] |

| ACE Expression | Rat model of hepatic fibrosis | This compound | Markedly decreased ACE expression levels | [3] |

| ACE2 Activity | Rat model of hepatic fibrosis | This compound | Markedly increased ACE2 activity | [3] |

| ACE2 Expression | Rat model of hepatic fibrosis | This compound | Markedly increased ACE2 expression levels | [3] |

| Angiotensin II (Ang II) Levels | Rat model of hepatic fibrosis | This compound | Decreased Ang II expression levels | [3] |

| Angiotensin II Type 1 Receptor (AT1R) Expression | Rat model of hepatic fibrosis | This compound | Decreased AT1R expression levels | [3] |

| Angiotensin-(1-7) [Ang-(1-7)] Levels | Rat model of hepatic fibrosis | This compound | Increased Ang-(1-7) expression levels | [3] |

| Mas Receptor Expression | Rat model of hepatic fibrosis | This compound | Increased Mas receptor expression | [3] |

Experimental Protocols

This section outlines the general methodologies employed in studies investigating the effects of this compound on the RAS.

Animal Models

-

Acute Injury Models: Models of acute liver and lung injury can be established to study the protective effects of this compound.[2]

-

Hepatic Fibrosis Model: A common model for inducing hepatic fibrosis in rats is through the administration of carbon tetrachloride (CCL4).[3]

This compound Administration

-

This compound is typically administered via intraperitoneal injection.[4]

-

To confirm the role of the lipoxin receptor, a receptor antagonist such as BOC-2 can be co-administered.[2][3]

Measurement of RAS Components

-

ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentrations of ACE, ACE2, Ang II, and Ang-(1-7) in tissue homogenates or serum.[2][3]

-

Activity Assays: Commercially available activity assay kits are used to determine the enzymatic activities of ACE and ACE2.[2][3]

-

Western Blot: Western blotting is employed to quantify the protein expression levels of ACE, ACE2, AT1R, and the Mas receptor in tissue lysates.[2][3]

-

Real-Time PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA expression levels of ACE, ACE2, AT1R, and the Mas receptor.[3]

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of this compound in RAS Regulation

Caption: this compound signaling pathway in the renin-angiotensin system.

Experimental Workflow for Investigating this compound Effects

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a lipoxin receptor agonist, protects against acute injury via regulating the renin angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound equilibrated ACE-AngII-AT1R and ACE2-Ang-(1-7)-Mas axis to protect hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin Against Ultraviolet B Radiation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LipoxinA4 analog this compound protects podocytes cultured in high-glucose medium against oxidative injury via activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dev.era-online.org [dev.era-online.org]

A Technical Guide to the In Vivo Effects of BML-111 on Immune Cell Infiltration

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-111 is a synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the Lipoxin A4 receptor, also known as ALX/FPR2 (Formyl Peptide Receptor 2). Lipoxins are a class of specialized pro-resolving mediators (SPMs) that play a critical role in the active resolution of inflammation, a process essential for maintaining tissue homeostasis. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, this compound and other SPMs actively stimulate the return to a non-inflamed state. This is achieved by inhibiting the recruitment and activation of pro-inflammatory immune cells while promoting their clearance from tissues.

This technical guide provides an in-depth overview of the in vivo effects of this compound, with a specific focus on its capacity to modulate immune cell infiltration across various preclinical models of inflammation. We will detail its core mechanism of action, summarize quantitative data from key studies, outline experimental protocols, and visualize the critical signaling pathways involved.

Core Mechanism of Action

This compound exerts its biological effects by binding to the G-protein-coupled receptor (GPCR) ALX/FPR2, which is expressed on the surface of various immune cells, including neutrophils, macrophages, and mast cells. The binding of this compound to ALX/FPR2 can trigger divergent intracellular signaling cascades that collectively suppress pro-inflammatory responses and promote resolution.

Key downstream effects include:

-

Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. This leads to a decreased production of cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines that are crucial for recruiting immune cells to sites of inflammation.

-

Activation of Nrf2 Signaling: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that controls the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), thereby mitigating oxidative stress, a key component of inflammatory damage.

-

Modulation of Macrophage Polarization: Evidence suggests this compound can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and pro-resolving M2 phenotype.

The diagram below illustrates the primary signaling cascade initiated by this compound.

Methodological & Application

Application Notes and Protocols for BML-111 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a BML-111 stock solution for in vitro experiments. This compound is a synthetic analog of lipoxin A4 (LXA4) and a potent agonist for the formyl peptide receptor 2 (FPR2/ALX), also known as the lipoxin A4 receptor. It is recognized for its anti-inflammatory, anti-angiogenic, and anti-tumor properties.

Chemical Properties and Solubility

This compound, also known as 5(S),6(R),7-Trihydroxyheptanoic acid methyl ester, is a potent lipoxin A4 agonist. For consistent and reproducible experimental results, it is crucial to ensure the proper handling and preparation of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Alternative Name | 5(S),6(R),7-Trihydroxyheptanoic acid methyl ester | |

| Purity | ≥99% | |

| Appearance | Off-white solid | |

| Storage (Powder) | -20°C for up to 2 years (desiccated) |

Table 2: Solubility of this compound

| Solvent | Concentration | Source |

| DMSO | 25 mg/mL | |

| 100% Ethanol | 25 mg/mL |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 1.92 mg of this compound (Molecular Weight: 192.21 g/mol ).

-

Dissolution:

-

Transfer the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube. To create a 10 mM stock, you would add 0.5203 mL of DMSO to 1 mg of this compound.

-

Cap the tube tightly.

-

-

Solubilization: Vortex the solution for 1-2 minutes to ensure the complete dissolution of the this compound. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Table 3: Recommended Storage Conditions for this compound Solutions

| Storage Temperature | Duration | Source |

| -20°C | 1 month | |

| -80°C | 6 months |

Experimental Workflow

Caption: Workflow for this compound stock and working solution preparation.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by acting as an agonist for the formyl peptide receptor 2 (FPR2/ALX). Activation of this receptor triggers downstream signaling cascades that modulate inflammatory and other cellular processes. One of the key pathways influenced by this compound is the lipoxygenase (LOX) pathway. Specifically, this compound has been shown to downregulate the expression of 5-lipoxygenase (5-LOX), which in turn can inhibit processes like epithelial-mesenchymal transition (EMT) and cell migration in cancer cells. Additionally, this compound has been reported to suppress the Notch-1 signaling pathway, contributing to its anti-inflammatory effects.

Application Notes and Protocols for BML-111 in a RAW264.7 Macrophage Inflammation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-111 is a synthetic agonist of the lipoxin A4 receptor (ALX/FPR2), exhibiting potent anti-inflammatory properties. Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. This compound mimics these effects, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics. The RAW264.7 macrophage cell line is a widely used in vitro model for studying inflammation. These cells, when stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or cigarette smoke extract (CSE), mimic the inflammatory response of primary macrophages, making them an ideal system for evaluating the efficacy of anti-inflammatory compounds like this compound.

This document provides detailed application notes and protocols for utilizing this compound in a RAW264.7 macrophage inflammation model. It includes information on the mechanism of action, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams of the involved signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects in RAW264.7 macrophages through multiple signaling pathways:

-

Inhibition of the Notch-1 Signaling Pathway: this compound has been shown to suppress the activation of the Notch-1 signaling pathway induced by inflammatory stimuli like CSE. This leads to a downregulation of the downstream target Hes-1, which is involved in pro-inflammatory gene expression.

-

Modulation of Macrophage Polarization: this compound promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype. This is characterized by a decrease in the M1 marker, inducible nitric oxide synthase (iNOS), and an increase in the M2 marker, Arginase-1 (Arg-1).

-

Suppression of Pro-inflammatory Cytokine Production: By activating the ALX/FPR2 receptor, this compound inhibits the production and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-18 (IL-18).

-

Upregulation of Anti-inflammatory Cytokines: this compound treatment leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

-

Involvement of the MAPK Signaling Pathway: this compound can also induce autophagy in macrophages by suppressing the MAPK1 and MAPK8 signaling pathways, which contributes to its protective effects against cellular stress and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers in stimulated RAW264.7 macrophages, as reported in the literature.

Table 1: Effect of this compound on Cytokine Secretion in CSE-Stimulated RAW264.7 Cells

| Treatment Group | TNF-α Secretion | IL-1β Secretion | IL-18 Secretion | IL-10 Secretion |

| Control | Baseline | Baseline | Baseline | Baseline |

| CSE Model | Significantly Increased | Significantly Increased | Significantly Increased | No Significant Change |

| CSE + this compound | Significantly Decreased (p<0.05) | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.05) | Significantly Increased (p<0.01) |

Table 2: Effect of this compound on Macrophage Polarization Markers in CSE-Stimulated RAW264.7 Cells

| Treatment Group | iNOS Expression (M1 Marker) | Arg-1 Expression (M2 Marker) |

| Control | Baseline | Baseline |

| CSE Model | Significantly Increased | No Significant Change |

| CSE + this compound | Significantly Decreased | Significantly Increased |

Table 3: Effect of this compound on Notch-1 Signaling Pathway Proteins in CSE-Stimulated RAW264.7 Cells

| Treatment Group | Activated Notch-1 / Total Notch-1 Ratio | Hes-1 Expression |

| Control | Baseline | Baseline |

| CSE Model | Significantly Increased (p<0.01) | Significantly Increased (p<0.01) |

| CSE + this compound | Significantly Decreased (p<0.05) | Significantly Decreased (p<0.01) |

Signaling Pathways and Experimental Workflow

Application Notes and Protocols: Assessing BML-111 Activity Using ELISA Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-111 is a synthetic analog of the endogenous lipid mediator Lipoxin A4 (LXA4).[1] As a potent agonist for the formyl peptide receptor 2 (FPR2/ALX), this compound plays a crucial role in the resolution of inflammation, making it a significant compound of interest in drug discovery and development for inflammatory diseases.[2][3] Accurate and reproducible methods for assessing the biological activity of this compound are essential for both basic research and preclinical studies.

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and robust platform for quantifying protein levels and post-translational modifications. This document provides detailed protocols for assessing the activity of this compound through two primary ELISA-based approaches: the measurement of downstream signaling protein phosphorylation and the quantification of inflammatory mediator modulation.

Principle of this compound Activity Assessment

This compound exerts its biological effects by binding to and activating the G-protein coupled receptor, FPR2/ALX.[3] This activation initiates a cascade of intracellular signaling events, leading to the modulation of various cellular processes, primarily the suppression of pro-inflammatory pathways and the promotion of pro-resolving pathways. The activity of this compound can, therefore, be indirectly but effectively quantified by measuring these downstream effects.

Two key downstream consequences of this compound-mediated FPR2/ALX activation are:

-

Phosphorylation of intracellular signaling proteins: Activation of FPR2/ALX by this compound leads to the rapid phosphorylation of several downstream protein kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., ERK1/2, p38, JNK) and the serine/threonine kinase Akt.[4][5][6]

-

Modulation of inflammatory cytokine and chemokine production: this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while in some contexts, it can enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[3][7][8]

The following sections provide detailed protocols for assessing this compound activity using these two ELISA-based approaches.

Data Presentation

Quantitative data from the described ELISA protocols should be summarized for clear comparison. Below are template tables for organizing your results.

Table 1: Effect of this compound on Protein Phosphorylation

| Treatment Group | This compound Conc. (nM) | Phospho-Protein Level (OD450 or pg/mL) | Total Protein Level (OD450 or pg/mL) | Normalized Phosphorylation (Ratio) |

| Vehicle Control | 0 | |||

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 100 | |||

| This compound | 1000 | |||

| Positive Control | - |

Table 2: Effect of this compound on Inflammatory Mediator Production

| Treatment Group | This compound Conc. (nM) | Pro-inflammatory Mediator (e.g., TNF-α) (pg/mL) | Anti-inflammatory Mediator (e.g., IL-10) (pg/mL) |

| Vehicle Control | 0 | ||

| Inflammatory Stimulus (e.g., LPS) | 0 | ||

| This compound + Stimulus | 1 | ||

| This compound + Stimulus | 10 | ||

| This compound + Stimulus | 100 | ||

| This compound + Stimulus | 1000 |

Experimental Protocols

Protocol 1: Phospho-Specific Sandwich ELISA for Downstream Signaling Proteins

This protocol describes the measurement of the phosphorylation of a target protein (e.g., ERK1/2, Akt, p38 MAPK) in cell lysates following stimulation with this compound. This method provides a direct readout of the activation of specific signaling pathways.

Materials:

-

Phospho-specific and total protein sandwich ELISA kit for the target of interest (e.g., Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA kit)

-

Relevant cell line (e.g., human neutrophils, RAW 264.7 macrophages)

-

Cell culture reagents

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.

-

Prepare serial dilutions of this compound in serum-free media.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 5-30 minutes, to be optimized for each cell type and target).

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle rocking.

-

Centrifuge the plate at 4°C to pellet cell debris.

-

-

ELISA Protocol:

-

Carefully transfer the supernatant (cell lysate) to the wells of the ELISA plate pre-coated with the capture antibody for the total or phosphorylated protein.

-

Follow the specific instructions provided with the ELISA kit for incubation times, washing steps, and the addition of detection antibody, HRP-conjugate, substrate, and stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve if the kit includes a quantitative standard.

-

Calculate the concentration of the phosphorylated and total protein in each sample.

-

Determine the activity of this compound by calculating the ratio of phosphorylated protein to total protein for each treatment condition.

-

Protocol 2: Sandwich ELISA for Inflammatory Mediators

This protocol outlines the measurement of pro- and anti-inflammatory cytokines in the supernatant of cultured cells to assess the functional effect of this compound.

Materials:

-

Sandwich ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10)

-

Relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages)

-

Cell culture reagents

-

This compound

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 24- or 48-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 6-24 hours).

-

-

Sample Collection:

-

Following incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines.

-

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This will typically involve adding the collected supernatant to the antibody-coated plate, followed by incubation, washing, and the addition of detection antibody, HRP-conjugate, substrate, and stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using the provided recombinant cytokine standards.

-

Calculate the concentration of the target cytokine in each sample.

-

Assess the activity of this compound by comparing the cytokine concentrations in the this compound treated groups to the group treated with the inflammatory stimulus alone.

-

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: Phospho-Specific ELISA Workflow.

Caption: Cytokine Secretion ELISA Workflow.

References

- 1. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurovascular protection by post-ischemic intravenous injections of the lipoxin A4 receptor agonist, this compound, in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 6. physiciansweekly.com [physiciansweekly.com]

- 7. researchgate.net [researchgate.net]

- 8. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

BML-111 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Welcome to the BML-111 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with the lipoxin A4 receptor agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of lipoxin A4 and acts as a potent agonist for the lipoxin A4 receptor (ALX/FPR2).[1][2][3] Its primary mechanism involves activating this G protein-coupled receptor, leading to a cascade of intracellular signaling events that are generally associated with anti-inflammatory, pro-resolving, anti-angiogenic, and anti-tumor effects.[1][4] this compound has also been shown to repress the activity of angiotensin-converting enzyme (ACE) while increasing the activity of angiotensin-converting enzyme 2 (ACE2).[1][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO (25 mg/ml) and 100% ethanol (25 mg/ml).[5][6] For long-term storage, it is recommended to keep the compound at -20°C.[5][6] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To ensure experimental consistency, it is crucial to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.

Q3: At what concentration is this compound typically effective in cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. In vitro studies have reported effects at concentrations ranging from the low nanomolar to the micromolar range. For instance, it has been shown to inhibit leukotriene B4-induced cellular migration with an IC50 of 5 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent ALX/FPR2 agonist, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[7] To confirm that the observed effects are mediated by the intended receptor, consider using an ALX/FPR2 antagonist, such as BOC-2, as a negative control in your experiments.[8]

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Problem: High variability or unexpected results in cell viability assays when treating with this compound.

| Potential Cause | Troubleshooting Steps |

| Direct reaction of this compound with assay reagents | Run a cell-free control by adding this compound to the culture medium in the absence of cells and performing the assay to check for direct reduction of the tetrazolium salt.[9] |

| Incomplete solubilization of formazan crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solvent like DMSO or an acidified SDS solution.[10][11] Inadequate mixing can also lead to variability.[11] |

| Interference from media components | High serum levels or certain antioxidants in the culture medium can non-enzymatically reduce tetrazolium salts. Consider reducing the serum concentration during the assay or using a serum-free medium if compatible with your cells. |

| Cell density and metabolic activity | Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all wells. The metabolic activity of cells can influence the reduction of tetrazolium salts.[10] |

| This compound stability in culture medium | Prepare fresh dilutions of this compound for each experiment. The stability of the compound in aqueous solutions over extended incubation periods should be considered. |

Variability in Western Blot Results for this compound Induced Signaling Pathways

Problem: Inconsistent phosphorylation or expression levels of target proteins (e.g., MAPK, NF-κB pathway components) after this compound treatment.

| Potential Cause | Troubleshooting Steps |

| Suboptimal treatment time | The activation of signaling pathways can be transient. Perform a time-course experiment to determine the peak activation time for your protein of interest. |

| Poor sample preparation | Ensure rapid and efficient cell lysis on ice with appropriate protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[12] |

| Inconsistent protein loading | Quantify protein concentration accurately before loading and normalize to a reliable loading control (e.g., GAPDH, β-actin). |

| Antibody issues | Use antibodies that are validated for the specific application (Western blot) and species. Optimize primary and secondary antibody concentrations and incubation times to reduce non-specific binding and background.[13][14] |

| Transfer efficiency | Verify the efficiency of protein transfer from the gel to the membrane, especially for high or low molecular weight proteins.[12] |

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay with this compound

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.[10]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

General Protocol for Western Blot Analysis of this compound-Treated Cells

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Caption: Simplified signaling pathway of this compound.

Caption: General troubleshooting workflow for this compound experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. This compound|CAS 78606-80-1|DC Chemicals [dcchemicals.com]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Enzo Life Sciences this compound (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. Enzo Life Sciences this compound (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. resources.biomol.com [resources.biomol.com]

- 8. This compound, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]

- 12. blog.addgene.org [blog.addgene.org]

- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

BML-111 Technical Support Center: Interpreting Unexpected Results

Welcome to the BML-111 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected findings in their this compound studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Lipoxin A4 (LXA4) and acts as an agonist for the Lipoxin A4 receptor (ALX/FPR2), which is a G-protein coupled receptor.[1] Its primary role is to mimic the pro-resolving and anti-inflammatory effects of the endogenous lipid mediator, LXA4.[1][2] this compound has been shown to possess anti-inflammatory, antiangiogenic, and antitumor properties.[3] One of its key mechanisms involves the repression of angiotensin-converting enzyme (ACE) activity and the enhancement of angiotensin-converting enzyme 2 (ACE2) activity.[3]

Q2: I am not observing the expected anti-inflammatory effect of this compound. What could be the reason?

Several factors could contribute to a lack of an anti-inflammatory effect. Please refer to the troubleshooting guide below for a step-by-step approach to identify the issue.

Q3: Can this compound elicit a pro-inflammatory response? This seems counterintuitive.

Yes, under certain conditions, this compound and other lipoxin analogs can have what appear to be pro-inflammatory effects. This is a complex phenomenon and is addressed in detail in the "Paradoxical Pro-inflammatory Effects" troubleshooting guide.

Q4: Are there any known off-target effects of this compound?

While this compound primarily targets the ALX/FPR2 receptor, some studies suggest potential off-target effects or interactions with other signaling pathways. The complexity of GPCR signaling can lead to "biased agonism," where this compound may preferentially activate certain downstream pathways over others, leading to varied cellular responses.

Troubleshooting Guides

Issue 1: Lack of Efficacy or Inconsistent Anti-Inflammatory Results

You've treated your cells or animal models with this compound but are not observing the expected decrease in inflammatory markers (e.g., TNF-α, IL-6) or the expected therapeutic effect.

-

Verify Reagent Integrity and Preparation:

-

Solubility: this compound is soluble in ethanol and DMSO. Ensure it is fully dissolved before preparing your working solutions. For in vivo studies, specific formulations with PEG300, Tween-80, and saline may be required to ensure solubility and bioavailability.[3]

-

Storage: this compound should be stored under desiccating conditions at -20°C for short-term use and -80°C for long-term storage (up to 6 months).[3] Improper storage can lead to degradation.

-

Fresh Preparation: Prepare working dilutions fresh for each experiment and avoid repeated freeze-thaw cycles.

-

-

Optimize this compound Concentration and Treatment Time:

-

Dose-Response: The effective concentration of this compound is highly dependent on the cell type and the specific inflammatory stimulus used. Perform a dose-response experiment to determine the optimal concentration for your system. In RAW264.7 macrophages stimulated with cigarette smoke extract, concentrations around 10 μM have been shown to be effective.[1]

-

Time-Course: The timing of this compound treatment relative to the inflammatory stimulus is critical. For example, in sepsis models, the timing of administration can dramatically alter the outcome. Pre-treatment with this compound before the inflammatory challenge is often more effective.

-

-

Assess ALX/FPR2 Receptor Expression:

-

Confirm that your cell line or tissue of interest expresses the ALX/FPR2 receptor. This can be done using techniques like qPCR or Western blotting. Lack of receptor expression will result in no response to this compound.

-

-

Check Downstream Signaling Pathways:

-

If the expected phenotypic outcome is absent, investigate the activation of downstream signaling pathways known to be modulated by this compound. This can help pinpoint where the signaling cascade is failing. Key pathways to examine include NF-κB and MAPK (p38, ERK1/2).[4]

-

Caption: Troubleshooting workflow for lack of this compound efficacy.

Issue 2: Observation of Paradoxical Pro-inflammatory Effects

You've observed an increase in inflammatory markers or a worsening of the inflammatory phenotype after this compound treatment.

-

Time-Dependent Effects in Infectious Models:

-

The "Dual Role" of Lipoxins: In the context of bacterial infections like sepsis, the anti-inflammatory action of this compound (inhibiting neutrophil migration) can be detrimental in the early stages by impairing bacterial clearance. However, in later stages, this same action can be beneficial by reducing excessive inflammation and tissue damage.

-

Troubleshooting: If working with an infection model, evaluate the effects of this compound at different time points post-infection. Consider if the observed "pro-inflammatory" effect is a consequence of impaired host defense.

-

-

Context-Dependent Vascular Effects:

-

Some studies have shown that Lipoxin A4 can induce vasoconstriction and endothelial dysfunction under certain conditions. This is thought to be mediated through the ALX/FPR2 receptor and involve the RhoA/Rho kinase pathway and production of reactive oxygen species (ROS).

-

Troubleshooting: If you are working with vascular models, assess markers of endothelial function and oxidative stress. Consider co-treatment with antioxidants or Rho kinase inhibitors to dissect the mechanism.

-

-

Biased Agonism and Receptor Desensitization:

-

As a GPCR agonist, this compound could exhibit biased agonism, preferentially activating pro-inflammatory signaling pathways in certain cellular contexts. Prolonged exposure to high concentrations of this compound might also lead to receptor desensitization or downregulation, diminishing its anti-inflammatory effects and potentially unmasking other responses.

-

Troubleshooting: Perform a detailed time-course and dose-response study. Investigate a broader range of signaling pathways beyond the canonical anti-inflammatory ones.

-

Caption: Potential pathway for this compound-mediated vasoconstriction.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

| Model System | This compound Concentration/Dose | Observed Effect | Reference |

| In Vitro | |||

| Leukotriene B4-induced cellular migration | 5 nM (IC50) | Inhibition of cell migration | [3] |

| Cigarette smoke extract-induced RAW264.7 macrophage inflammation | 10 μM | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) | [1] |

| CoCl2-stimulated MCF-7 breast cancer cells | 400 µg/L (approx. 2 µM) | Inhibition of epithelial-mesenchymal transition and migration | [5][6] |

| In Vivo | |||

| Collagen-induced arthritis in DBA/1 mice | Not specified | Reduced clinical disease activity and joint destruction | [2] |

| Spinal cord injury in rats | 1 mg/kg (i.p.) | Reduced inflammation and oxidative stress, improved motor function | [7] |

| H22 tumor-bearing mice | 1 mg/kg (i.p.) | Suppressed tumor angiogenesis and growth | [3] |

| Experimental autoimmune myocarditis in mice | Not specified | Reduced cardiac inflammation, apoptosis, and oxidative stress | [8] |

| UVB-induced skin inflammation in hairless mice | Dose-dependent | Reduced neutrophil recruitment and mast cell activation | [4] |

Experimental Protocols

General Protocol for In Vitro this compound Treatment

-

Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

-

Starvation (Optional): For some assays, particularly those investigating signaling pathways, it may be necessary to serum-starve the cells for a period (e.g., 4-24 hours) before treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working dilutions in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is typically ≤ 0.1%.

-

Treatment: Add the this compound working solution to your cells. The timing of this addition relative to the inflammatory stimulus will depend on your experimental design (pre-treatment, co-treatment, or post-treatment).

-

Incubation: Incubate the cells for the desired period. This can range from minutes for signaling studies to 24-48 hours for functional assays.

-

Harvesting: After incubation, harvest the cells or supernatant for downstream analysis (e.g., ELISA, Western blot, qPCR).

General Protocol for ELISA (e.g., TNF-α)

-

Coating: Coat a 96-well plate with a capture antibody specific for your cytokine of interest overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add your standards and samples (cell culture supernatant or serum) to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

General Protocol for Western Blot (e.g., NF-κB p65)

-

Protein Extraction: Lyse your cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of your lysates using a protein assay (e.g., BCA).

-

Sample Preparation: Prepare your samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-p65) overnight at 4°C.

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound treatment prevents cardiac apoptosis and oxidative stress in a mouse model of autoimmune myocarditis [pubmed.ncbi.nlm.nih.gov]

The importance of validating BML-111's effect with a secondary assay.